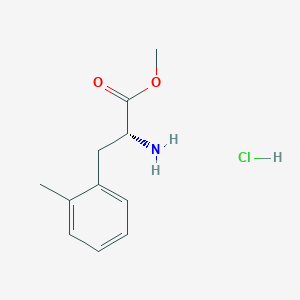
Methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride is a chiral compound with significant applications in the pharmaceutical industry. It is an ester derivative of an amino acid, characterized by the presence of a methyl ester group, an amino group, and an ortho-tolyl group attached to the propanoate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-amino-3-(o-tolyl)propanoic acid.
Esterification: The amino acid undergoes esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield the methyl ester.
Formation of Hydrochloride Salt: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride involves large-scale esterification reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product isolation enhances efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the ortho-tolyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Applications De Recherche Scientifique
Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to understand amino acid metabolism.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active amino acid. The ortho-tolyl group enhances binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of an ortho-tolyl group.
Methyl ®-2-amino-3-(p-tolyl)propanoate hydrochloride: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride is unique due to the ortho-tolyl group, which influences its steric and electronic properties, affecting its reactivity and binding interactions. This uniqueness makes it a valuable compound in the synthesis of specific chiral molecules and in studies of structure-activity relationships.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
Clé InChI |
VHOCDIOUWDQEIO-HNCPQSOCSA-N |
SMILES isomérique |
CC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl |
SMILES canonique |
CC1=CC=CC=C1CC(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


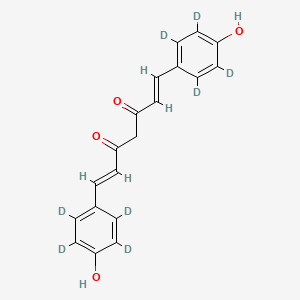

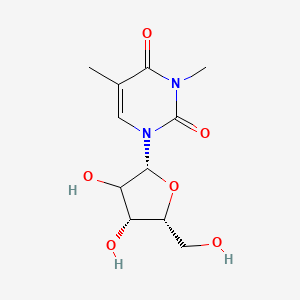
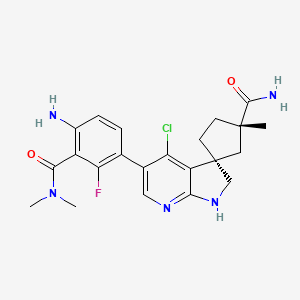
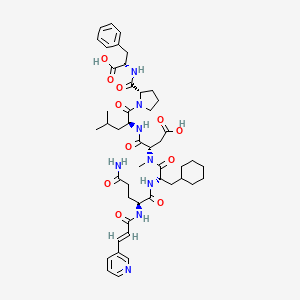

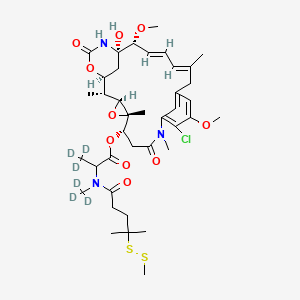
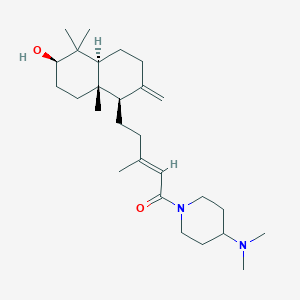
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
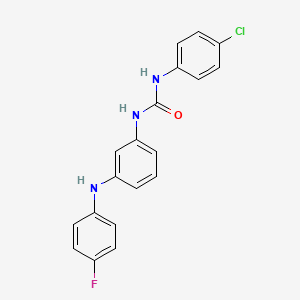
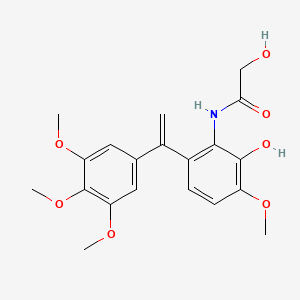
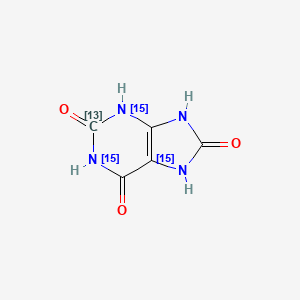
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
